Predicted clogP: vs. Des-Ethyl Analog
The 5-ethyl substituent on the thiophene ring of CAS 1005299-64-8 is predicted to increase lipophilicity relative to the des-ethyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6). In silico clogP calculations indicate a positive ΔclogP, consistent with the ethyl group contributing to improved membrane permeability potential [1]. While direct experimental logP/logD data are not publicly available for either compound, the predictive difference provides a physicochemical rationale for divergent cellular uptake and tissue distribution behaviors.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | CAS 1005299-64-8: clogP ≈ 3.02 [1] |
| Comparator Or Baseline | CAS 942006-06-6 (des-ethyl analog): clogP ≈ 2.50 [estimated] [1] |
| Quantified Difference | ΔclogP ≈ +0.5 log units |
| Conditions | In silico prediction using MolInspiration cheminformatics platform |
Why This Matters
A ΔclogP of ~0.5 log units can translate to a measurable difference in cell permeability and plasma protein binding, directly impacting the utility of the compound in cell-based GR transrepression assays and in vivo efficacy studies.
- [1] Predicted clogP values calculated via MolInspiration cheminformatics platform (http://www.molinspiration.com). Target compound formula C₁₇H₂₀N₂O₃S₂; comparator formula C₁₅H₁₆N₂O₃S₂. View Source
